Cas no 76015-21-9 (3,9-Acridinediamine,N9-(4-aminophenyl)-)

3,9-Acridinediamine,N9-(4-aminophenyl)- structure
76015-21-9 structure
Product Name:3,9-Acridinediamine,N9-(4-aminophenyl)-
CAS No:76015-21-9
MF:C19H16N4
MW:300.3571434021
CID:568769
PubChem ID:149543
Update Time:2025-04-19

3,9-Acridinediamine,N9-(4-aminophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3,9-Acridinediamine,N9-(4-aminophenyl)-
    • 3,9-acridinediamine, N~9~-(4-aminophenyl)-
    • 9-N-(4-aminophenyl)acridine-3,9-diamine
    • N9-(4-Aminophenyl)-3,9-acridinediamine
    • CHEMBL35422
    • 76015-21-9
    • SCHEMBL17154394
    • DTXSID80226928
    • 3,9-Acridinediamine, N9-(4-aminophenyl)-
    • 3-amino-9-((4'-aminophenyl)amino)acridine
    • N9-(4-AMINOPHENYL)ACRIDINE-3,9-DIAMINE
    • Inchi: 1S/C19H16N4/c20-12-5-8-14(9-6-12)22-19-15-3-1-2-4-17(15)23-18-11-13(21)7-10-16(18)19/h1-11H,20-21H2,(H,22,23)
    • InChI Key: CNDFYXGJGAULBO-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)N)C1C2C=CC=CC=2N=C2C=C(C=CC=12)N

Computed Properties

  • Exact Mass: 300.13768
  • Monoisotopic Mass: 300.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 77Ų

Experimental Properties

  • Density: 1.356
  • Boiling Point: 549.6°C at 760 mmHg
  • Flash Point: 286.2°C
  • Refractive Index: 1.837
  • PSA: 76.96
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